

In-Depth Technical Guide to CER10-d9: Properties, Analysis, and Biological Significance

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Compound of Interest

Compound Name: CER10-d9

Cat. No.: B12405393

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **CER10-d9**, a deuterated analog of N-palmitoyl-dihydrosphingosine. **CER10-d9** serves as a crucial internal standard for the accurate quantification of ceramides in complex biological matrices using mass spectrometry-based lipidomics. This document details its physicochemical properties, provides a representative experimental protocol for its use, and explores the broader context of ceramide signaling pathways in cellular processes.

Physicochemical Properties of CER10-d9

CER10-d9 is a synthetic, stable isotope-labeled ceramide. The incorporation of nine deuterium atoms on the N-palmitoyl chain provides a distinct mass shift, enabling its use as an internal standard to correct for variability in sample preparation and mass spectrometric analysis.

Property	Value	Reference
Chemical Name	N-palmitoyl(d9)-dihydrosphingosine	[1]
Molecular Formula	C ₃₄ H ₆₀ D ₉ NO ₃	[2]
Molecular Weight	548.97 g/mol	[1][2][3]
CAS Number	2260669-52-9	[1][2]
Appearance	Powder	[1]
Storage	-20°C	[1]
Primary Application	Internal standard for mass spectrometry	[1]

Experimental Protocol: Quantification of Ceramides using CER10-d9 by LC-MS/MS

This section outlines a detailed methodology for the quantification of endogenous ceramides in biological samples, such as plasma or tissue homogenates, utilizing **CER10-d9** as an internal standard.

Materials and Reagents

- Solvents: LC-MS grade methanol, chloroform, isopropanol, acetonitrile, and water.
- Internal Standard (IS): **CER10-d9** solution of a known concentration.
- Biological Matrix: Plasma, serum, or tissue homogenate.
- Other Reagents: Formic acid, ammonium formate.

Sample Preparation: Protein Precipitation and Lipid Extraction

- Thaw biological samples on ice.

- To 50 μ L of sample, add 10 μ L of the **CER10-d9** internal standard solution.
- Add 200 μ L of cold methanol to precipitate proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
- Carefully transfer the supernatant containing the lipid extract to a new microcentrifuge tube.
- Dry the extract under a gentle stream of nitrogen.
- Reconstitute the dried lipid extract in 100 μ L of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 μ m particle size).
- Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
- Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transitions	Specific precursor-to-product ion transitions for each ceramide species and for CER10-d9 are monitored.

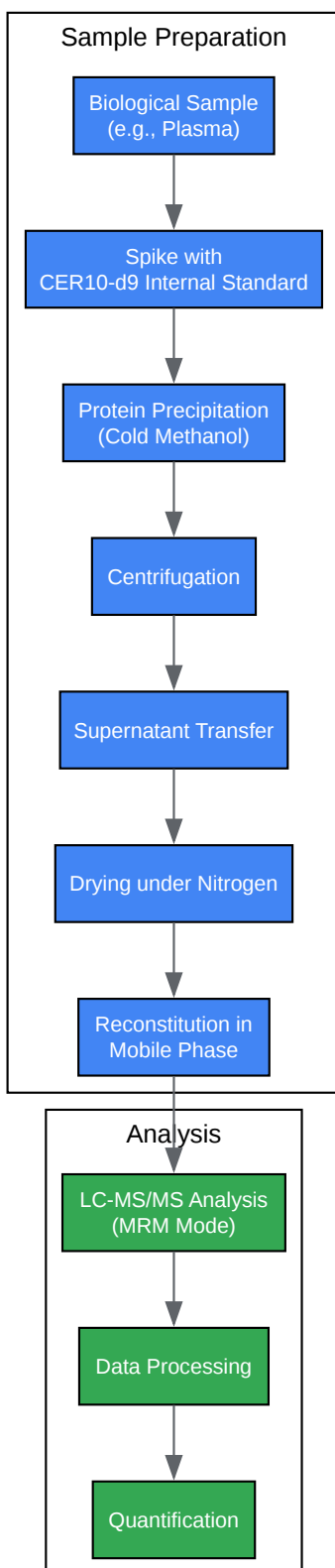
Data Analysis

The concentration of each endogenous ceramide is calculated by comparing the peak area ratio of the analyte to the **CER10-d9** internal standard against a calibration curve prepared with known concentrations of non-labeled ceramide standards.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Ceramide Quantification

The following diagram illustrates the key steps in the quantification of ceramides from a biological sample using an internal standard.

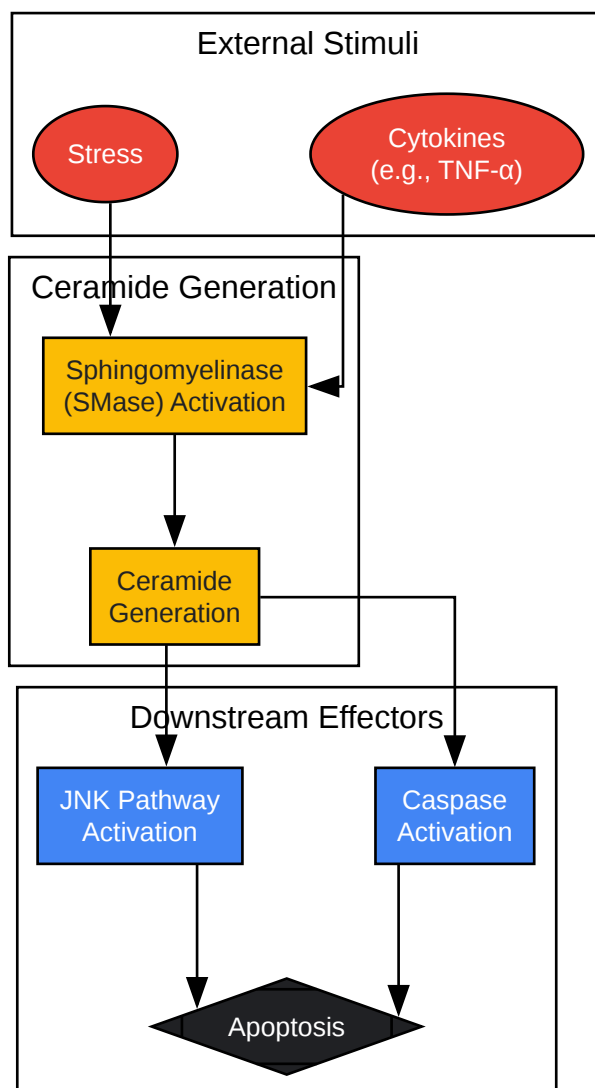


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Caption: Experimental workflow for ceramide quantification using **CER10-d9**.

Ceramide Signaling in Apoptosis

Ceramides are bioactive lipids that play a central role as second messengers in various cellular signaling pathways, including apoptosis (programmed cell death). External stimuli such as stress or cytokine signaling can lead to the generation of ceramide, which in turn can activate downstream pathways leading to cell death.



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Caption: Simplified ceramide signaling pathway in apoptosis.

Conclusion

CER10-d9 is an indispensable tool for researchers in the field of lipidomics, enabling precise and accurate measurement of ceramides. Understanding the role of these bioactive lipids in cellular signaling is critical for advancing research in numerous disease areas, including cancer, neurodegenerative disorders, and metabolic diseases. The methodologies and pathways described in this guide provide a foundational understanding for professionals engaged in drug development and biomedical research.

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